molecular formula C12H12N4S B11609988 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11609988
M. Wt: 244.32 g/mol
InChI Key: GKHCPJRSVBGSAF-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused with an indole ring, with an ethylsulfanyl group at the 3-position and a methyl group at the 8-position.

Preparation Methods

The synthesis of 3-(ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be achieved through various synthetic routes. One common method involves the condensation of 5-tert-butylisatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve refluxing in a suitable solvent such as toluene or acetic acid, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.

Chemical Reactions Analysis

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions include various substituted triazinoindoles with different functional groups, which can be further utilized in medicinal chemistry .

Comparison with Similar Compounds

3-(Ethylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

3-ethylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-7(2)4-5-9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16)

InChI Key

GKHCPJRSVBGSAF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1

Origin of Product

United States

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